(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid
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Overview
Description
(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid is a synthetic compound with a complex structure It is characterized by the presence of a long-chain fatty acid (hexadecanoic acid) linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid typically involves multiple steps:
Formation of Hexadecanoylamino Intermediate: Hexadecanoic acid is first converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is then reacted with 3-aminopropanoic acid to form the hexadecanoylamino intermediate.
Coupling with Imidazole Derivative: The hexadecanoylamino intermediate is then coupled with an imidazole derivative, such as 1H-imidazole-5-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products, substituted imidazole derivatives.
Scientific Research Applications
(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes. It may also be used in the study of lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It may also be used as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the development of novel materials, such as surfactants, emulsifiers, and coatings. It may also find applications in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in lipid metabolism or signaling pathways.
Pathways Involved: The compound may influence various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis. Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(octadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid: Similar structure with an octadecanoic acid chain instead of hexadecanoic acid.
(2S)-2-[3-(dodecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid: Similar structure with a dodecanoic acid chain instead of hexadecanoic acid.
(2S)-2-[3-(tetradecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid: Similar structure with a tetradecanoic acid chain instead of hexadecanoic acid.
Uniqueness
(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid is unique due to its specific combination of a hexadecanoic acid chain and an imidazole derivative. This unique structure imparts distinct physicochemical properties, such as amphiphilicity, which can influence its interactions with biological membranes and proteins. Additionally, the presence of both hydrophobic and hydrophilic regions allows it to serve as a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
2-[3-(hexadecanoylamino)propanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30)27-17-16-24(31)29-22(25(32)33)18-21-19-26-20-28-21/h19-20,22H,2-18H2,1H3,(H,26,28)(H,27,30)(H,29,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXLHAWHHNDIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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